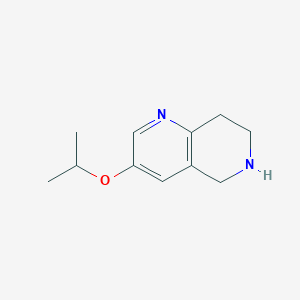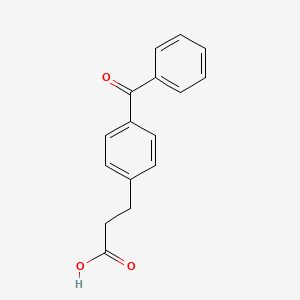![molecular formula C13H11BrN2O B13872500 1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone](/img/structure/B13872500.png)
1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone typically involves the following steps:
Coupling Reaction: The brominated pyridine is then coupled with 6-methyl-pyridin-2-yl-ethanone using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further coupling reactions can be performed to create more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Could be used in the production of agrochemicals or materials with specific properties.
作用機序
The mechanism of action of 1-[2-Bromo-pyridin-4-yl]-2-[6-methyl-pyridin-2-yl]-ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways. Detailed studies would be required to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the ethanone group.
4-Bromo-2,6-dimethylpyridine: Contains additional methyl groups.
2-Bromo-4-ethylpyridine: Similar but with an ethyl group instead of a methyl group.
特性
分子式 |
C13H11BrN2O |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
1-(2-bromopyridin-4-yl)-2-(6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-4-11(16-9)8-12(17)10-5-6-15-13(14)7-10/h2-7H,8H2,1H3 |
InChIキー |
JOQFKHREGQIQNM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)

![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)











